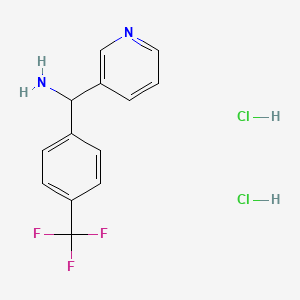

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride

Description

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted at the 3-position and a 4-(trifluoromethyl)phenyl group linked via a methanamine backbone. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and chemical research. The trifluoromethyl (–CF₃) group confers metabolic stability and lipophilicity, while the pyridine moiety may facilitate hydrogen bonding in biological systems .

Properties

IUPAC Name |

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-5-3-9(4-6-11)12(17)10-2-1-7-18-8-10;;/h1-8,12H,17H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBRWHWBMGOCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride (CAS: 1951440-02-0) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C13H13Cl2F3N2

- Molecular Weight : 325.16 g/mol

- IUPAC Name : this compound

- Chemical Structure : The compound features a pyridine ring substituted at the 3-position with a methanamine group and at the 4-position with a trifluoromethyl group.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to various biological targets .

This compound is believed to interact with specific enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance binding affinity, while the methanamine moiety may facilitate hydrogen bonding and electrostatic interactions. This dual functionality positions the compound as a candidate for enzyme inhibition studies .

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on various enzymes. Notably, some derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation . This suggests that this compound may possess similar inhibitory properties.

Antiparasitic Activity

In vitro studies have demonstrated that related compounds exhibit activity against malaria parasites, specifically targeting PfATP4, a sodium pump crucial for parasite survival. Modifications to the chemical structure have been shown to balance aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

Case Studies

- Antimalarial Activity : A study focused on optimizing dihydroquinazolinone derivatives highlighted that structural modifications could enhance activity against asexual stage malaria parasites. The findings indicated that certain analogs could significantly reduce parasitemia in mouse models .

- IDO Inhibition : Another investigation into similar compounds revealed their potential in modulating immune responses through IDO inhibition, which could be beneficial in cancer therapy by enhancing T-cell responses .

Comparative Analysis

A comparative analysis of this compound with related compounds reveals its unique advantages:

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine | IDO | TBD | Potential immune modulation |

| Dihydroquinazolinone analog | PfATP4 | 0.010 | High efficacy against malaria |

| Other pyridine derivatives | Various | Varies | General enzyme inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride with structurally or functionally related compounds, based on evidence:

Key Observations:

Structural Complexity : The target compound’s combination of pyridin-3-yl and 4-(trifluoromethyl)phenyl groups distinguishes it from simpler analogs like N-Methyl-1-(pyridin-3-yl)methanamine, which lacks aromatic and –CF₃ substituents .

Pharmacological Implications : The –CF₃ group enhances lipophilicity and metabolic resistance compared to methoxy or unsubstituted analogs (e.g., 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride) .

Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, a critical factor for bioavailability. This property is shared with analogs like 3-(Pyridin-2-yl)aniline dihydrochloride .

Synthetic Utility : Compounds like [2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride demonstrate the versatility of –CF₃ in heterocyclic systems but lack the pyridine-phenyl backbone critical for specific receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.